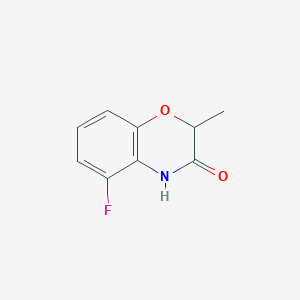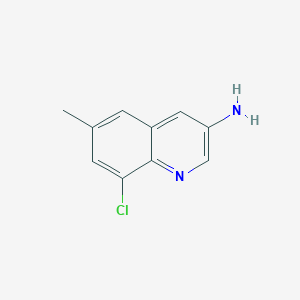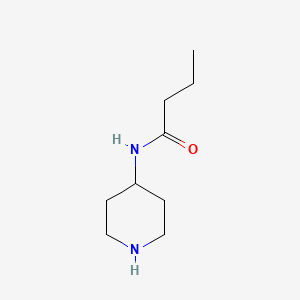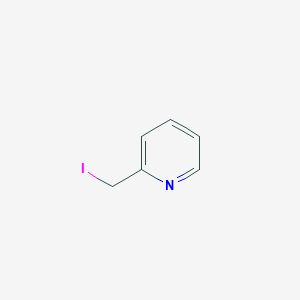![molecular formula C10H13BrS B15260115 3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B15260115.png)
3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a thiophene ring substituted with a cyclobutyl group that has a bromomethyl substituent. The molecular formula of this compound is C10H13BrS, and it has a molecular weight of 245.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene typically involves the bromination of a cyclobutylmethyl group followed by its attachment to a thiophene ring. One common method involves the reaction of cyclobutylmethyl bromide with thiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 3-([1-(Methyl)cyclobutyl]methyl)thiophene.
Scientific Research Applications
3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA .
Comparison with Similar Compounds
Similar Compounds
- 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- 3-([1-(Iodomethyl)cyclobutyl]methyl)thiophene
- 3-([1-(Hydroxymethyl)cyclobutyl]methyl)thiophene
Uniqueness
3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13BrS |
|---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclobutyl]methyl]thiophene |
InChI |
InChI=1S/C10H13BrS/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2 |
InChI Key |
OXAXBHMUKPPCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CSC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15260056.png)
![2-(Difluoromethyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15260059.png)
![Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B15260063.png)


![{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B15260087.png)
![2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine](/img/structure/B15260095.png)
![(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol](/img/structure/B15260102.png)


![4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15260118.png)



